N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide
Description
N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group linked to a 2-(2-fluorophenoxy)acetamide scaffold. The 2-fluorophenoxy substituent may contribute to lipophilicity and metabolic stability.
Structurally, the compound combines a halogenated aromatic ring (chlorine at position 4) with a sulfone-containing heterocycle (isothiazolidin-dioxide) and a fluorinated phenoxy group. This architecture is reminiscent of bioactive molecules targeting enzymes or receptors involved in proliferative diseases (e.g., cancer, uterine myoma) .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-13-7-6-12(10-15(13)21-8-3-9-26(21,23)24)20-17(22)11-25-16-5-2-1-4-14(16)19/h1-2,4-7,10H,3,8-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPTYBICJKUBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound belonging to the class of thiazolidine derivatives, which are known for their diverse pharmacological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro-substituted phenyl ring : Enhances reactivity and biological interactions.
- Dioxidoisothiazolidin group : Contributes to its unique biological properties.
- Fluorophenoxy acetamide moiety : Impacts solubility and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 395.84 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active or allosteric sites, modulating their function and affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related compounds demonstrated effective inhibition against various bacterial strains:
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8-14 mm zone of inhibition | 6 mm zone against P. aeruginosa |
| This compound | TBD | TBD |
These results indicate that the presence of the chloro group and the dioxidoisothiazolidin structure may enhance the compound's antimicrobial efficacy.
Case Studies
A series of case studies have evaluated the biological effects of similar compounds:
-
Anticancer Potential : In vitro studies have assessed the anticancer activity against various cell lines. For example:
- The compound was tested against breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). Results indicated varying degrees of cytotoxicity.
These findings suggest potential applications in cancer therapy, although further optimization is necessary.Cell Line IC50 (µM) Effect MCF-7 TBD TBD SW480 TBD TBD A549 TBD TBD
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamide derivatives, focusing on structural motifs, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings:
2-Fluorophenoxy substituents (target compound and ) correlate with cytotoxicity, as seen in the low IC50 value (1.8 µM) for ’s compound . Chlorinated aromatic rings (target compound, ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for ’s derivative, where aryl bromides undergo coupling with acetamide precursors under palladium catalysis .
- highlights multicomponent reactions for introducing allyl and methoxyphenyl groups, a strategy adaptable to the target compound’s synthesis .
Methoxy and fluoro substituents () modulate electronic effects and metabolic stability, critical for pharmacokinetic optimization .
Thiadiazole-containing analogs () exhibit higher cytotoxicity, but the target compound’s isothiazolidin-dioxide group may offer unique target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
